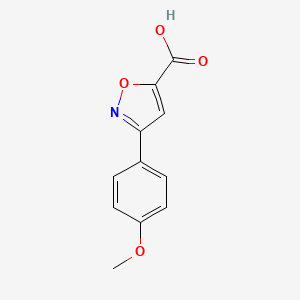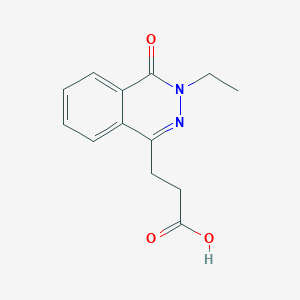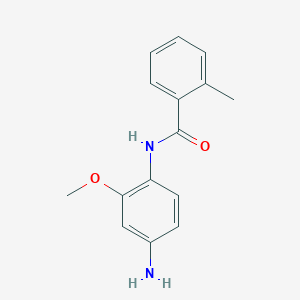
(E)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzopyran-4-one
Overview
Description
(E)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzopyran-4-one is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a 4-chlorophenyl group attached to a methylene bridge, which is further connected to a dihydrobenzopyranone structure. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of (E)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzopyran-4-one typically involves the condensation of 4-chlorobenzaldehyde with 4H-1-benzopyran-4-one in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
(E)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, with nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form extended conjugated systems.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
(E)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzopyran-4-one can be compared with other benzopyran derivatives, such as:
Coumarin: A naturally occurring benzopyran derivative known for its anticoagulant and antimicrobial properties.
Flavonoids: A class of benzopyran derivatives with diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.
Chromones: Benzopyran derivatives with potential therapeutic applications in the treatment of allergies, asthma, and other inflammatory conditions.
Properties
IUPAC Name |
(3E)-3-[(4-chlorophenyl)methylidene]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-9H,10H2/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQYQJQFGBXYDD-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)Cl)/C(=O)C3=CC=CC=C3O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501159158 | |
| Record name | (3E)-3-[(4-Chlorophenyl)methylene]-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62174-08-7 | |
| Record name | (3E)-3-[(4-Chlorophenyl)methylene]-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62174-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-3-((4-chlorophenyl)methylene)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062174087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3E)-3-[(4-Chlorophenyl)methylene]-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of synthesizing compounds like benzo-pyrano-triazolo-thiadiazepines from (E)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzopyran-4-one?
A: The research focuses on synthesizing two novel benzo-pyrano-triazolo-thiadiazepine derivatives from this compound. These complex heterocyclic compounds are of significant interest in medicinal chemistry due to their potential biological activities, including cytotoxic activity. [] The study highlights a synthetic route to access these complex structures, potentially leading to the development of new drug candidates.
Q2: How was this compound characterized in the study?
A: The study employed various spectroscopic techniques to confirm the structure of this compound and its subsequent derivatives. These techniques included IR, DCI-MS, and extensive 1H and 13C-NMR spectral studies. [] These analyses provided detailed information about the compound's structure and stereochemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B1299480.png)
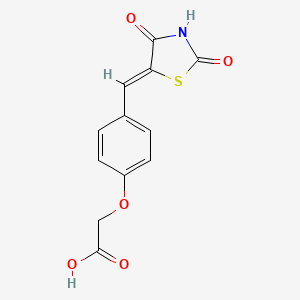
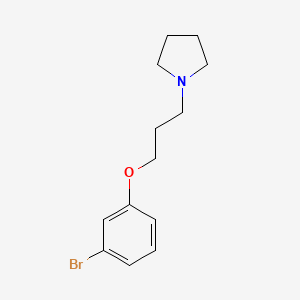
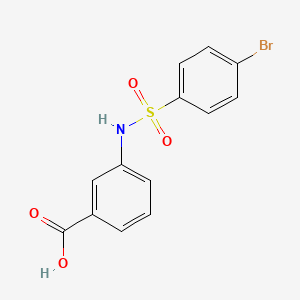

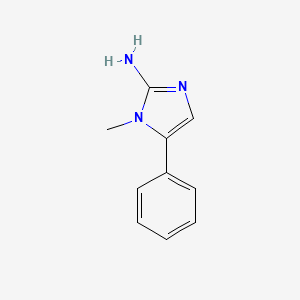
![1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299505.png)
![1-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1299506.png)

